molecular formula C4H10O7S2 B14151080 Sulfoethyl ether CAS No. 130138-93-1

Sulfoethyl ether

Cat. No.: B14151080
CAS No.: 130138-93-1
M. Wt: 234.3 g/mol
InChI Key: YXFNFSBQEDFMHR-UHFFFAOYSA-N
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Description

Sulfoethyl ether is a compound that belongs to the class of sulfoalkyl ethers. These compounds are characterized by the presence of a sulfoethyl group (-CH2CH2SO3H) attached to an ether linkage. Sulfoethyl ethers are known for their water solubility and are used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoethyl ethers can be synthesized through the reaction of vinyl sulfonic acid or its derivatives with an alcohol or phenol in the presence of a base. One common method involves the reaction of vinyl sulfonic acid with an alcohol in the presence of sodium hydroxide. The reaction typically takes place in an inert organic solvent such as dioxane .

Industrial Production Methods

In industrial settings, sulfoethyl ethers are often produced by reacting alkali cellulose with vinyl sulfonic acid or its salts. This method is advantageous due to higher yields and lower alkali consumption compared to other methods . The reaction is typically carried out in a suspension of alkali cellulose in an inert organic solvent, followed by heating to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Sulfoethyl ethers undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of sulfoethyl ethers involves their ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfoethyl group can form hydrogen bonds with water molecules, enhancing the solubility of the compound. Additionally, the sulfoethyl group can interact with positively charged sites on proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Sulfoethyl ethers can be compared with other sulfoalkyl ethers such as sulfopropyl and sulfobutyl ethers. While all these compounds share similar solubility properties, sulfoethyl ethers are unique due to their shorter alkyl chain, which can result in different reactivity and interaction profiles . Other similar compounds include:

Sulfoethyl ethers stand out due to their balance of solubility and reactivity, making them versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

130138-93-1

Molecular Formula

C4H10O7S2

Molecular Weight

234.3 g/mol

IUPAC Name

2-(2-sulfoethoxy)ethanesulfonic acid

InChI

InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)

InChI Key

YXFNFSBQEDFMHR-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)OCCS(=O)(=O)O

Origin of Product

United States

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